5-[5-chloro-2-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazol-4-amine
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Overview
Description
5-[5-chloro-2-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with a chloro-difluoromethoxy phenyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-chloro-2-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the chloro-difluoromethoxy phenyl group: This step involves the reaction of the pyrazole intermediate with 5-chloro-2-(difluoromethoxy)benzaldehyde in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the pyrazole nitrogen using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[5-chloro-2-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of the reduced pyrazole derivative.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-[5-chloro-2-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[5-chloro-2-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(difluoromethoxy)phenyl]methanol
- 5-chloro-2-(difluoromethoxy)benzaldehyde
Uniqueness
5-[5-chloro-2-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10ClF2N3O |
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Molecular Weight |
273.66 g/mol |
IUPAC Name |
5-[5-chloro-2-(difluoromethoxy)phenyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H10ClF2N3O/c1-17-10(8(15)5-16-17)7-4-6(12)2-3-9(7)18-11(13)14/h2-5,11H,15H2,1H3 |
InChI Key |
VMKOZOYXCBTUOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C2=C(C=CC(=C2)Cl)OC(F)F |
Origin of Product |
United States |
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